molecular formula C10H18BrNO B1406101 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide CAS No. 1225778-87-9

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide

Cat. No.: B1406101
CAS No.: 1225778-87-9
M. Wt: 248.16 g/mol
InChI Key: WSWOHILMYWOKKG-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is an organic compound that features a bromine atom, a cyclopentylmethyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.

    Oxidation and reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopentylmethyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylpropanamide
  • 2-Bromo-N-cyclopentylpropanamide
  • 2-Bromo-N-(cyclopentylmethyl)acetamide

Uniqueness

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is unique due to the presence of both a cyclopentylmethyl group and a bromine atom, which confer specific reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and pharmacological properties .

Properties

IUPAC Name

2-bromo-N-(cyclopentylmethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWOHILMYWOKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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